4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety, with an ethoxy substituent on the benzene ring. Its synthesis likely follows nucleophilic substitution or coupling reactions, as seen in structurally related sulfonamide derivatives (e.g., benzyloxy pyridazines in ).
Properties
IUPAC Name |
4-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-17-8-10-18(11-9-17)28(25,26)21-14-15-23-20(24)13-12-19(22-23)16-6-4-3-5-7-16/h3-13,21H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLSPNHGULDLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:
- Acidic Hydrolysis : Cleavage of the sulfonamide bond yields benzenesulfonic acid and the corresponding amine derivative .
- Basic Hydrolysis : Produces sodium benzenesulfonate and ethylamine intermediates .
Ethoxy Group Hydrolysis
The ethoxy substituent (-OCH₂CH₃) is susceptible to hydrolysis:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Benzenesulfonic acid + amine | 78 | |
| Ethoxy Hydrolysis | 48% HBr, 80°C, 4h | 4-hydroxybenzenesulfonamide | 85 |
Ethyl Linker Functionalization
The ethyl chain connecting the sulfonamide and pyridazinone moieties participates in nucleophilic substitution:
- Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
- Chloroacetyl chloride substitutes the terminal amine, forming amide derivatives (e.g., N-chloroacetyl analogs) .
| Substrate | Reagent | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylamine | CH₃I | Quaternary ammonium salt | 12 | 72 |
| Ethylamine | ClCH₂COCl | N-chloroacetyl derivative | 8 | 68 |
Oxidation and Reduction
- Oxidation : The pyridazinone ring (6-oxo group) is oxidized by KMnO₄ in acidic media to form pyridazine-dione derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding dihydropyridazine intermediates .
| Reaction | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Pyridazine-dione | High | |
| Reduction | H₂ (1 atm)/Pd-C | Dihydropyridazine | Moderate |
Electrophilic Substitution
The phenyl group at position 3 of the pyridazinone undergoes Friedel-Crafts alkylation with AlCl₃ as a catalyst .
Acylation and Sulfonation
- Reacts with acetic anhydride to form N-acetylated derivatives .
- Sulfonyl chlorides (e.g., CH₃SO₂Cl) substitute the sulfonamide nitrogen, generating bis-sulfonamides .
| Reaction | Reagent | Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| Acylation | (CH₃CO)₂O | N-acetyl derivative | 25 | |
| Sulfonation | CH₃SO₂Cl | Bis-sulfonamide | 0–5 |
Catalytic Cross-Coupling
The pyridazinone ring participates in Suzuki-Miyaura coupling with aryl boronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis .
| Coupling Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | Biaryl-pyridazinone | 65 |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 250°C, with primary degradation pathways involving the sulfonamide and pyridazinone groups .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Structural Properties
Research Implications
- Activity Trends : Pyridazine and pyrimidine cores may favor different biological targets (e.g., PDE vs. carbonic anhydrase inhibition).
- Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability, whereas halogens (F/Cl) enhance target affinity but reduce solubility.
- Synthesis Optimization : Pd-catalyzed couplings () offer precision for complex analogs, while nucleophilic substitutions () are cost-effective for scale-up.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., ethoxy group at 4.1–4.3 ppm, pyridazinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNOS: 398.11) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 88.7°, β = 86.3° for related sulfonamides) .
- HPLC-PDA : Ensure purity (>95%) using a C18 column with acetonitrile/water gradients .
How can researchers identify and validate biological targets for this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Screen against kinases (e.g., COX-2) or phosphodiesterases using fluorogenic substrates. Measure IC values via dose-response curves .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to recombinant protein targets immobilized on sensor chips .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
What experimental frameworks address contradictions in biological activity data across models?
Q. Advanced Research Focus
- Dose-Response Reproducibility : Replicate assays in ≥3 independent experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Cross-Species Validation : Test in human, murine, and zebrafish models to assess conserved target interactions .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, enzyme kinetics) to resolve discrepancies using statistical tools like ANOVA or Bayesian inference .
What methodologies elucidate the compound’s mechanism of interaction with enzyme targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model binding poses in silico using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Cryo-EM/X-ray Co-crystallography : Resolve ligand-enzyme complexes at <3 Å resolution to identify key hydrogen bonds or hydrophobic interactions .
How should researchers design ecological impact studies for this compound?
Q. Advanced Research Focus
- Environmental Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water/sediment systems. Monitor metabolites via LC-QTOF-MS .
- Trophic Transfer Studies : Expose Daphnia magna and zebrafish to sublethal doses (0.1–10 µM) to evaluate bioaccumulation and multi-generational effects .
- Microcosm Experiments : Simulate soil ecosystems to study impacts on microbial diversity (16S rRNA sequencing) and nutrient cycling .
What strategies optimize HPLC and LC-MS methods for analyzing this compound in biological matrices?
Q. Advanced Research Focus
- Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for improved resolution .
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to enhance peak symmetry. Gradient elution: 5–95% acetonitrile over 15 mins .
- Ionization Parameters (LC-MS) : Employ ESI+ mode with source temperature = 300°C and capillary voltage = 3.5 kV. Monitor [M+H] and major fragments (e.g., m/z 280.1 for sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
